molecular formula C14H20ClNO2 B1435582 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride CAS No. 859964-88-8

1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B1435582
M. Wt: 269.77 g/mol
InChI Key: HVJIKFMYCBOHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride is represented by the empirical formula C14H19NO2.ClH . Its molecular weight is 269.77 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride are not detailed in the sources found, it’s known that piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Local Anesthetic Properties

  • Subheading: Local Anesthetic Application Isonipecaine, an isonipecotic acid derivative closely related to 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride, has been found to have considerable local anesthetic properties. Its structural relationships are compared with those of atropine, cocaine, and morphine, suggesting its potential use against cardiac arrhythmias and methods for treating isonipecaine toxicity (Way, 1946).

Bioconjugation in Aqueous Media

  • Subheading: Bioconjugation Mechanism The mechanism of amide formation between carboxylic acid and amine in aqueous media, using a related compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, has been studied. This study used hydrogels with various types of carboxyl group locations to assess the reaction products, which is relevant to understanding the behavior of 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride in similar conditions (Nakajima & Ikada, 1995).

Structural Analysis of Heterocycles

  • Subheading: Heterocycle Conformational Analysis The conformational analysis of 4-Hydroxy-1-methyl-4-phenylpiperidine, a compound related to 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride, has been conducted. The study specifically looked at the orientation of quaternized piperidines, providing insights into the structural aspects of similar compounds (Dorn, Katritzky, & Nesbit, 1967).

Potential Anticancer Agents

  • Subheading: Anticancer Synthesis Studies In a study related to 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride, hydrolysis and reactions of various compounds have been examined to synthesize potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. The effects of these compounds on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia were determined (Temple et al., 1983).

properties

IUPAC Name

1-ethyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-15-10-8-14(9-11-15,13(16)17)12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJIKFMYCBOHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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